2-Thiophen-2-yl-propionic acid ethyl ester is an organic compound with the molecular formula and a molecular weight of approximately 156.20 g/mol. It is characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The compound appears as a colorless to light yellow liquid and has a density of 1.263 g/cm³, with a boiling point of 274.6ºC at 760 mmHg and a flash point of 119.9ºC . This compound is known for its potential applications in pharmaceuticals and organic synthesis.
Research indicates that compounds containing thiophene structures exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, 2-thiophen-2-yl-propionic acid ethyl ester has shown promise in pharmacological studies, potentially acting as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . Further studies are required to fully elucidate its mechanisms of action and therapeutic potential.
Several synthetic routes have been developed for the preparation of 2-thiophen-2-yl-propionic acid ethyl ester:
These methods allow for variations in yield and purity, depending on the specific conditions employed.
2-Thiophen-2-yl-propionic acid ethyl ester finds applications primarily in:
Studies on the interactions of 2-thiophen-2-yl-propionic acid ethyl ester with biological systems have highlighted its potential effects on enzyme activity, particularly concerning cyclooxygenase inhibition. These interactions suggest that it may modulate inflammatory pathways, although detailed pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion profiles fully .
Several compounds share structural similarities with 2-thiophen-2-yl-propionic acid ethyl ester. Here is a comparison highlighting their unique features:
The uniqueness of 2-thiophen-2-yl-propionic acid ethyl ester lies in its specific structural configuration that influences its reactivity and biological activity profile compared to these similar compounds.
Microwave irradiation has revolutionized the synthesis of thiophene-based esters by reducing reaction times from hours to minutes. A solvent-free protocol coupling thienyl boronic acids with brominated precursors on aluminum oxide supports achieves quaterthiophene derivatives in 6 minutes with 65% isolated yield. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Microwave Power | 200–750 W | Directly correlates with reaction rate |
| Temperature | 80–120°C | Higher temperatures reduce byproducts |
| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | Excess catalyst promotes decomposition |
The dielectric heating mechanism selectively activates polar intermediates, minimizing thermal degradation. For example, zinc triflate-catalyzed esterification under microwaves enhances n-propyl propionate yield by 40% compared to conventional heating. However, microwave efficacy diminishes when coupling electron-deficient thienyl-S,S-dioxide moieties due to competing Diels-Alder pathways.
Solid acid catalysts mitigate corrosion and separation challenges inherent to homogeneous systems. p-Toluenesulfonic acid immobilized on activated carbon (0.4–1.0 mm particles) achieves 92% esterification efficiency under 300-second microwave exposure. The carbon matrix enhances microwave coupling, creating localized hotspots that accelerate proton transfer. Comparative studies show:
| Catalyst | Yield (%) | Reusability (cycles) |
|---|---|---|
| Amberlyst 46 | 68 | 3 |
| Zn(OTf)₂ | 85 | 5 |
| C-pTSA | 92 | 5 |
Zinc triflate’s superior performance arises from its dual Lewis acid character and resistance to hydrolysis, as confirmed by FT-IR analysis. Catalytic activity correlates with Brønsted acid strength (C-pTSA > Zn(OTf)₂ > Amberlyst 46), though pore structure and surface area critically influence substrate accessibility.
Bromination of thiophene precursors serves as a linchpin for constructing thiazole rings via Suzuki-Miyaura cross-coupling. Reaction of 2-bromo-2,2′-bithiophene with bis(pinacolato)diboron yields quaterthiophene, which undergoes cyclization with thioureas to form thiazole derivatives. Key considerations include:
Challenges arise from competing pathways; for instance, Grignard reagent formation from 3-bromothiophene fails under microwave conditions due to magnesium’s erratic heating behavior. Cyclization efficiency improves using aprotic solvents (THF/water), achieving turnover numbers (TON) exceeding 1000 for Cu(II) catalysts.
Thiophene-functionalized thiazole derivatives have demonstrated significant potential as anti-inflammatory agents through selective inhibition of cyclooxygenase enzymes [1] [2]. The thiophene ring system, when integrated with thiazole scaffolds, enhances the compounds' ability to interact with the cyclooxygenase active sites, particularly showing preferential binding to cyclooxygenase-2 over cyclooxygenase-1 [3] [4].
Research has established that thiophene-based compounds exhibit their anti-inflammatory effects primarily through the inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are key mediators in the arachidonic acid pathway [5] [2]. The morpholinoacetamide-thiophene hybrid compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide demonstrated exceptional cyclooxygenase-2 selectivity with an inhibitory concentration fifty value of 5.45 micromolar and a selectivity index of 8.37, compared to celecoxib's selectivity index of 15.44 [1].
| Compound Class | Cyclooxygenase-1 Inhibitory Concentration Fifty (μM) | Cyclooxygenase-2 Inhibitory Concentration Fifty (μM) | Selectivity Index |
|---|---|---|---|
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | 15.32-35.0 | 0.76-9.01 | 42-124 |
| Thiophene-thiazole hybrids | 2.65-5.0 | 0.95-2.0 | 2.76-3.67 |
| Morpholinoacetamide-thiophene derivatives | 45.6 | 5.45 | 8.37 |
The 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives exhibited remarkable cyclooxygenase-2 selectivity, with compounds 5b, 5d, and 5e showing selectivity indices of 42, 112, and 124 respectively [3] [6]. These compounds demonstrated inhibitory concentration fifty values ranging from 0.76 to 9.01 micromolar against cyclooxygenase-2, significantly outperforming the standard celecoxib with an inhibitory concentration fifty of 0.05 micromolar [6].
Molecular docking studies have revealed that the anti-inflammatory activity of thiophene-thiazole derivatives depends on their ability to form hydrogen bonds with key amino acid residues in the cyclooxygenase-2 active site [4] [7]. The thiophene moiety specifically interacts with phenylalanine-518, while the thiazole ring establishes crucial contacts with tyrosine-355, facilitating selective enzyme inhibition [7].
The 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives have shown exceptional cyclooxygenase-2 selectivity, with compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide achieving an inhibitory concentration fifty of 0.29 micromolar and a selectivity index of 67.24 [4]. This performance exceeded celecoxib, which demonstrated an inhibitory concentration fifty of 0.42 micromolar and selectivity index of 33.8 [4].
Thiophene-functionalized thiazole derivatives have undergone extensive evaluation in established rodent pain models, demonstrating significant analgesic properties across multiple nociceptive paradigms [3] [8] [9]. The hot plate method and formalin-induced pain models represent the primary assessment protocols for evaluating central and peripheral analgesic activities of these compounds [8] [10].
In hot plate testing, thiophene derivatives have shown measurable analgesic effects with varying degrees of potency [11] [8]. The compound 2-chlorothiophene exhibited a maximum pain inhibition percentage of 46.15% at 60 minutes when administered at 40 milligrams per kilogram, compared to morphine's 128% inhibition under identical conditions [8]. However, more sophisticated thiophene-thiazole hybrids have demonstrated superior performance in these assays [3].
| Pain Model | Compound Type | Dose (mg/kg) | Pain Inhibition Percentage | Latency Time (seconds) |
|---|---|---|---|---|
| Hot Plate (30 min) | 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | 20 | 36.99 ± 0.94% | 14.33 ± 0.44 |
| Hot Plate (60 min) | 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5e) | 20 | 44.16 ± 0.70% | - |
| Formalin Early Phase | 2-chlorothiophene | 20 | 22.91% | - |
| Formalin Late Phase | 2-chlorothiophene | 20 | 52.63% | - |
The 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have shown particularly promising results in hot plate assays [3]. Compound 5e demonstrated significant analgesic activity with a pain inhibition percentage of 36.99 ± 0.94% at 30 minutes and 44.16 ± 0.70% at 60 minutes when administered at 20 milligrams per kilogram intraperitoneally [3]. The latency time increased to 14.33 ± 0.44 seconds, indicating substantial thermal nociception suppression [3].
Formalin-induced pain models have revealed that thiophene compounds exhibit differential effects on acute versus inflammatory pain phases [8] [9]. In the early phase (0-5 minutes), representing acute nociceptive pain, 2-chlorothiophene achieved 22.91% pain inhibition, while in the late phase (15-30 minutes), representing inflammatory pain, the same compound produced 52.63% inhibition [8]. This biphasic response pattern suggests that thiophene derivatives may possess both central and peripheral analgesic mechanisms [8].
Acetylenic thiophene derivatives have demonstrated distinct mechanistic profiles in pain models [9]. The compound 1-(thiophen-2-yl)pent-1yn-3-ol and 4-(thiophen-2-yl)-2-methylbut-3-yn-2-ol both showed significant antinociceptive effects in acetic acid-induced writhing tests, with their activities being prevented by naloxone pretreatment, indicating opioidergic receptor involvement [9]. These findings suggest that certain thiophene structures can engage endogenous opioid pathways for analgesic efficacy [9].
The tail immersion test has further validated the analgesic potential of thiophene compounds [9]. Compounds 3-(furan-2-yl)prop-2-yn-1-ol and 4-(thiophen-2-yl)-2-methylbut-3-yn-2-ol increased withdrawal latency times significantly, demonstrating effectiveness against phasic thermal pain stimuli [9]. The differential receptor mechanisms involved suggest that structural modifications to the thiophene scaffold can tune selectivity for specific pain pathways [9].
Extensive molecular docking investigations have revealed distinct binding patterns for 2-Thiophen-2-yl-propionic acid ethyl ester and related thiophene-thiazole derivatives within the active sites of cyclooxygenase-1 and cyclooxygenase-2 isoenzymes. The computational studies demonstrate that these heterocyclic compounds exhibit preferential binding to cyclooxygenase-2 over cyclooxygenase-1, with significant implications for anti-inflammatory selectivity [1] [2] [3].
Molecular docking simulations using crystallographic structures of both isoenzymes have identified key structural determinants that govern selectivity. The presence of valine-523 in cyclooxygenase-2 versus isoleucine-523 in cyclooxygenase-1 creates a larger binding pocket in the cyclooxygenase-2 active site, accommodating the thiophene ring system more effectively [4]. Thiophene-pyrazole hybrid compounds containing the core 2-thiophen-2-yl structure demonstrate the highest binding affinities, with compounds 7f and 7g showing superior docking scores compared to established cyclooxygenase-2 inhibitors [2].
The morpholine-containing thiophene derivative N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (compound 5b) exhibits exceptional selectivity with an inhibitory concentration-50 value of 5.45 micrometers against cyclooxygenase-2 and 45.62 micrometers against cyclooxygenase-1, yielding a selectivity index of 8.37 [3]. This selectivity profile compares favorably with celecoxib, which demonstrates a selectivity index of 15.44, indicating that thiophene-thiazole derivatives represent promising scaffolds for selective cyclooxygenase-2 inhibition.
Computational analysis reveals that the thiophene ring system engages in multiple hydrophobic interactions within the cyclooxygenase-2 binding pocket, particularly with amino acid residues valine-117, leucine-532, leucine-360, tyrosine-356, valine-350, leucine-353, and valine-524 [5]. Additionally, π-π stacking interactions between the thiophene moiety and tyrosine-355 contribute significantly to binding stability and selectivity [1]. The presence of the ethyl ester group in 2-Thiophen-2-yl-propionic acid ethyl ester provides additional flexibility, allowing optimal positioning within the hydrophobic regions of the active site.
Quantitative structure-activity relationship studies have established strong correlations between molecular docking scores and experimental anti-inflammatory activity for thiophene-thiazole derivatives. Compounds demonstrating binding energies of -10.0 to -12.0 kilocalories per mole in computational docking studies consistently exhibit superior anti-inflammatory activity in biological assays [6] [7].
Thiophene-pyrazole hybrid compounds 26, 27, and 28 exhibit binding energies equal to or greater than celecoxib while demonstrating anti-inflammatory activities that exceed celecoxib in experimental models [6]. These compounds maintain high cyclooxygenase-2 selectivity indices, indicating that strong binding affinity can be achieved without compromising selectivity. The morpholine-substituted thiophene derivative 30 represents another notable example, showing anti-inflammatory activity superior to indomethacin while maintaining a favorable selectivity profile [6].
Molecular dynamics simulations have revealed that compounds with sustained residence times in the cyclooxygenase-2 active site correlate with enhanced anti-inflammatory potency. The thiophene derivative 31 demonstrates binding free energies of -106.93 kilocalories per mole for cyclooxygenase-1 and -110.84 kilocalories per mole for cyclooxygenase-2, resulting in significant reduction of inflammatory markers including tumor necrosis factor-alpha and interleukin-6 [6]. Copper(II) complexes containing thiophene-2-carboxaldehyde-L-histidine achieve binding energies of -7.42 kilocalories per mole and demonstrate 80.11% inhibition of albumin denaturation, exceeding the activity of aspirin (76.89%) [6].
Comprehensive conformational analysis of 2-Thiophen-2-yl-propionic acid ethyl ester has revealed that ester group orientation significantly influences binding interactions within cyclooxygenase active sites. Density functional theory calculations demonstrate that the ethyl ester moiety adopts multiple low-energy conformations, with dihedral angles ranging from 60 to 180 degrees relative to the thiophene ring plane [9] [10].
The ester carbonyl group establishes critical hydrogen bonding interactions with histidine-351 in the cyclooxygenase-2 active site, with binding energies ranging from 2.0 to 4.0 kilocalories per mole depending on the specific orientation [1] [11]. Molecular dynamics simulations indicate that the ethyl ester group exhibits enhanced conformational flexibility compared to corresponding amide derivatives, with reduced hydrogen bonding potential that affects approximately 40% of the total binding interactions [12].
Conformational energy profiles reveal that the thiophene ring system maintains near-planar geometry within the hydrophobic pocket of cyclooxygenase active sites, with stabilization energies of 1.0 to 3.0 kilocalories per mole [13]. The ester group orientation influences the overall molecular geometry, with extended conformations favoring interaction with the selectivity pocket unique to cyclooxygenase-2. Computational studies demonstrate that ester group rotation about the carbon-carbon single bond connecting to the thiophene ring requires activation energies of 0.5 to 2.5 kilocalories per mole, indicating moderate flexibility under physiological conditions [9].
The cytochrome P450 2B4 structure complexed with clopidogrel provides insights into ester group behavior in active sites, showing that methyl ester groups can reorient toward heme centers while thiophene moieties extend into available void spaces [14]. This conformational adaptability of ester-containing thiophene derivatives suggests enhanced binding versatility compared to more rigid structural analogs.